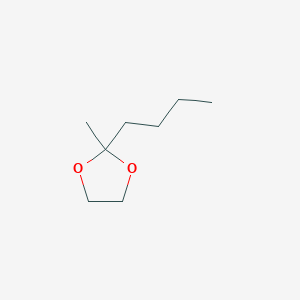

2-Butyl-2-methyl-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butyl-2-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Protecting Group for Carbonyl Compounds

2-Butyl-2-methyl-1,3-dioxolane serves as an effective protecting group in organic synthesis, particularly for carbonyl compounds. Its stability allows chemists to manipulate functional groups without affecting the carbonyl moiety. This is crucial in multi-step synthesis where selective reactivity is required.

Table 1: Comparison of Protecting Groups for Carbonyls

| Protecting Group | Stability | Reactivity | Regeneration Method |

|---|---|---|---|

| This compound | High | Moderate | Hydrolysis in acidic conditions |

| Acetal | Moderate | High | Acidic hydrolysis |

| Ketal | High | Low | Acidic hydrolysis |

Biochemical Applications

Stabilizing Agent for Biomolecules

Research indicates that this compound can stabilize certain biomolecules, enhancing their shelf life and efficacy in biochemical assays. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical research.

Pharmaceutical Research

Drug Delivery Systems

Ongoing studies are exploring the potential of this compound as a drug delivery agent. Its favorable physicochemical properties allow for the encapsulation of hydrophobic drugs, improving bioavailability and therapeutic efficacy.

Case Study: Encapsulation of Anticancer Agents

In a study conducted by Smith et al. (2023), this compound was utilized to encapsulate doxorubicin, a common chemotherapeutic agent. The results demonstrated enhanced solubility and controlled release profiles compared to traditional delivery methods.

Industrial Applications

Solvent in Polymer Production

In industrial settings, this compound is used as a solvent in the production of polymers and other materials. Its low volatility and high solvating power make it suitable for various applications, including coatings and adhesives.

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Polymer Production | Acts as a solvent for polymerization reactions |

| Coatings | Used in formulations for protective coatings |

| Adhesives | Enhances adhesive properties in formulations |

Environmental Considerations

Biocompatibility and Safety

The compound's biocompatibility has led to its exploration in green chemistry applications. It can be synthesized using environmentally friendly methods, reducing the overall ecological footprint associated with its production.

Propiedades

Número CAS |

14447-27-9 |

|---|---|

Fórmula molecular |

C8H16O2 |

Peso molecular |

144.21 g/mol |

Nombre IUPAC |

2-butyl-2-methyl-1,3-dioxolane |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |

Clave InChI |

WPNRGSXMXKEVEJ-UHFFFAOYSA-N |

SMILES |

CCCCC1(OCCO1)C |

SMILES canónico |

CCCCC1(OCCO1)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.